(4-(alpha-(4-Anilino-1-naphthyl)-4-(dimethylamino)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lactate
Description
This compound belongs to a class of cationic triarylmethane derivatives, characterized by a conjugated π-system with a dimethylammonium group and a lactate counterion. Its structure includes a central cyclohexadienylidene ring substituted with a 4-anilino-1-naphthyl group and a 4-(dimethylamino)benzylidene moiety.
Properties
CAS No. |
84962-85-6 |
|---|---|
Molecular Formula |
C36H37N3O3 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;2-hydroxypropanoate |
InChI |
InChI=1S/C33H31N3.C3H6O3/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2(4)3(5)6/h5-23H,1-4H3;2,4H,1H3,(H,5,6) |
InChI Key |
VLBFXPPQCJCJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[O-])O.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Substitution: It can undergo electrophilic substitution reactions, where the phenolic hydroxyl group can be substituted with various functional groups.
Polymerization: It can participate in polymerization reactions to form phenolic resins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include nonylphenol ethoxylates and phenolic resins.
Scientific Research Applications
4-Nonylphenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and resins.
Biology: It is studied for its endocrine-disrupting properties and its effects on aquatic life.
Medicine: Research is ongoing to understand its potential impacts on human health, particularly its estrogenic effects.
Industry: It is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The molecular targets include estrogen receptors in both aquatic organisms and mammals, affecting reproductive and developmental processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several triarylmethane derivatives, differing primarily in substituent groups and counterions. Key comparisons are outlined below:
Substituent Variations
| Compound Name | Substituents | Counterion | CAS Number | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-(dimethylamino)phenyl, 4-anilino-1-naphthyl | Lactate | 84962-86-7 | High polarity, biocompatible |
| Basic Blue 26 | 4-(dimethylamino)phenyl, 4-anilino-1-naphthyl | Acetate | 83803-79-6 | Used in textiles; potential toxicity concerns |
| Diethylamino Analog | 4-(diethylamino)phenyl | Salicylate | 84962-84-5 | Enhanced lipophilicity; medicinal applications |
- Aromatic Substitution: The 4-anilino-1-naphthyl group in the target compound provides extended conjugation compared to simpler phenyl analogs, enhancing absorption in the visible spectrum .
Counterion Effects
| Counterion | Compound Example | Solubility (mg/mL) | Biocompatibility | Application |
|---|---|---|---|---|
| Lactate | Target Compound | ~50 (water) | High | Biomedical research |
| Acetate | Basic Blue 26 | ~100 (water) | Moderate | Industrial dyes |
| Salicylate | CAS 84962-84-5 | ~20 (ethanol) | Moderate | Pharmaceuticals |
- The lactate counterion offers superior biocompatibility compared to acetate, as evidenced by its use in cell culture studies involving PEGDA hydrogels . Salicylate, however, may confer anti-inflammatory properties but poses solubility challenges in aqueous media .
Hazard and Regulatory Profiles
- Basic Blue 26: Listed on the SIN (Substitute It Now) list due to structural similarity to hazardous triarylmethane dyes. Ethyl-substituted analogs (e.g., 4-[(4-diethylaminophenyl)-...]) show higher persistence in environmental matrices .
Biological Activity
The compound (4-(alpha-(4-Anilino-1-naphthyl)-4-(dimethylamino)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lactate is a complex organic molecule notable for its potential applications in medicinal chemistry and biological research. Its unique structure combines aromatic and aliphatic components, which may influence its interactions with biological systems.
Structural Features
This compound features:
- Cyclohexadiene moiety : Contributes to the compound's reactivity.
- Dimethylammonium group : Imparts cationic properties, potentially enhancing interaction with negatively charged biological targets.
- Lactate component : May influence metabolic pathways and cellular interactions.
Biological Activity
The biological activity of this compound can be linked to its structural characteristics. Similar compounds have demonstrated various pharmacological effects, including:
- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell growth by targeting specific pathways.
- Antimicrobial Effects : The presence of amine functionalities suggests potential antimicrobial properties.
Predictive Models
Using predictive models like the PASS (Prediction of Activity Spectra for Substances), researchers can assess the potential biological activities based on structural characteristics. These models indicate that the compound may exhibit a broad spectrum of biological activities.
Synthesis
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Typically involving an aniline derivative and a suitable aldehyde or ketone.
- Optimization Techniques : Reaction conditions such as temperature and pH must be carefully controlled to maximize yield and purity.
Interaction Studies
Understanding how this compound behaves in biological systems is crucial. Techniques used in interaction studies include:
- Binding Affinity Assessments : Evaluating how well the compound binds to various biological targets.
- Pharmacokinetic Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Anilinoquinoline | Aniline derivative with quinoline structure | Anticancer properties | Known for targeting DNA |
| Dimethylaminobenzylidene | Similar amine functionality | Antimicrobial effects | Simpler structure but similar reactivity |
| Naphthylamine derivatives | Contains naphthalene rings | Diverse pharmacological activities | Often used in dye synthesis |
These comparisons highlight the unique combination of functionalities in the target compound, which may lead to distinct biological activities not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
